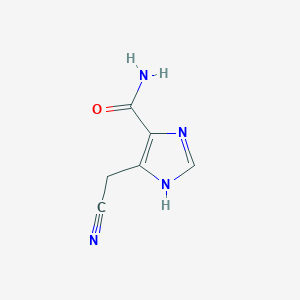

5-(cyanomethyl)-1H-imidazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(cyanomethyl)-1H-imidazole-4-carboxamide: is an organic compound characterized by the presence of an imidazole ring substituted with a cyanomethyl group at the 5-position and a carboxamide group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyanomethyl)-1H-imidazole-4-carboxamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent such as cyanomethyl bromide.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the imidazole derivative with an appropriate amine, followed by acylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles like alkyl halides and amines are employed under mild to moderate conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted imidazole derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, 5-(cyanomethyl)-1H-imidazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring is a common motif in biologically active molecules, and modifications can lead to compounds with antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other advanced materials.

Mécanisme D'action

The mechanism of action of 5-(cyanomethyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing biochemical pathways. The cyanomethyl and carboxamide groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(methyl)-1H-imidazole-4-carboxamide: Lacks the cyanomethyl group, which may alter its reactivity and biological activity.

5-(cyanomethyl)-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, affecting its solubility and reactivity.

4-(cyanomethyl)-1H-imidazole-5-carboxamide: Positional isomer with different substitution pattern, leading to variations in chemical behavior.

Uniqueness

5-(cyanomethyl)-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyanomethyl and carboxamide groups provides a versatile platform for further functionalization and application in various fields.

Activité Biologique

5-(Cyanomethyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its interactions with various biological targets, particularly focusing on its anticancer and antiviral properties.

Chemical Structure and Properties

The compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

- Chemical Formula : C6H7N3O

- Molecular Weight : 153.14 g/mol

- CAS Number : 56039-08-8

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may inhibit certain kinases and other proteins critical for cancer cell proliferation.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound. A notable study tested various imidazole derivatives against multiple cancer cell lines, revealing that this compound demonstrated considerable cytotoxic effects, particularly against:

- Cell Lines Tested :

- DU145 (prostate cancer)

- MCF-7 (breast cancer)

- HT29 (colon cancer)

Table 1: Anticancer Activity Data

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound.

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. It was evaluated for its efficacy against viral infections, including those caused by the Rift Valley fever virus and vaccinia virus.

Table 2: Antiviral Activity Data

These findings suggest that the compound could potentially serve as a lead structure for developing new antiviral therapies.

Case Studies and Research Findings

A comprehensive review highlighted several case studies where derivatives of imidazole compounds, including this compound, were synthesized and tested for biological activity:

- Study on Antitumor Effects : A derivative exhibited a GI50 of 5.02 µM against U251 CNS cell line, significantly outperforming other tested compounds .

- Antiviral Efficacy : Compounds similar to this compound were effective against various viruses in vitro, showcasing a potential pathway for therapeutic development .

- Mechanistic Insights : The compound's ability to inhibit key enzymes involved in cancer cell metabolism was elucidated through mechanistic studies, revealing insights into how it disrupts cellular function .

Propriétés

Numéro CAS |

56039-08-8 |

|---|---|

Formule moléculaire |

C6H6N4O |

Poids moléculaire |

150.14 g/mol |

Nom IUPAC |

5-(cyanomethyl)-1H-imidazole-4-carboxamide |

InChI |

InChI=1S/C6H6N4O/c7-2-1-4-5(6(8)11)10-3-9-4/h3H,1H2,(H2,8,11)(H,9,10) |

Clé InChI |

ARHFLUAFWUJNLP-UHFFFAOYSA-N |

SMILES canonique |

C1=NC(=C(N1)CC#N)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.